2-Chloro-5-(ethoxymethyl)pyridine

Catalog No.
S1913862
CAS No.
871829-50-4
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(ethoxymethyl)pyridine

CAS Number

871829-50-4

Product Name

2-Chloro-5-(ethoxymethyl)pyridine

IUPAC Name

2-chloro-5-(ethoxymethyl)pyridine

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3

InChI Key

KMFMFXDNNBZACB-UHFFFAOYSA-N

SMILES

CCOCC1=CN=C(C=C1)Cl

Canonical SMILES

CCOCC1=CN=C(C=C1)Cl

Agrochemical and Pharmaceutical Industries

2-Chloro-5-(ethoxymethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ethoxymethyl group. Its molecular formula is C₈H₁₀ClN, and it features a pyridine structure, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the ethoxymethyl group enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses.

Typical of pyridine derivatives:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as alkylation or acylation.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, although the nitrogen atom can deactivate the ring towards electrophiles.
  • Reductive Reactions: The ethoxymethyl group can be reduced to yield corresponding alcohols or other functional groups.

Synthesis of 2-chloro-5-(ethoxymethyl)pyridine can be achieved through several methods:

  • Alkylation of Pyridine:
    • Starting with 2-chloropyridine, an ethoxymethyl group can be introduced via alkylation using ethyl iodide in the presence of a base.
  • Chlorination of Ethoxymethylpyridine:
    • Ethoxymethylpyridine can be chlorinated using chlorine gas or chlorinating agents like phosphorus(V) chloride to yield the desired compound.
  • Multi-step Synthesis:
    • A more complex route involves converting 2-chloropyridine into various intermediates before introducing the ethoxymethyl group through esterification and subsequent reactions .

2-Chloro-5-(ethoxymethyl)pyridine serves as an important intermediate in:

  • Pharmaceutical Synthesis: Used in the development of drugs due to its potential biological activities.
  • Agricultural Chemicals: Acts as a precursor for insecticides and herbicides, highlighting its utility in pest management .

Interaction studies typically focus on how this compound interacts with biological systems or other chemicals. For instance:

  • Binding Studies: Investigating how 2-chloro-5-(ethoxymethyl)pyridine binds to biological targets can provide insights into its potential pharmacological effects.
  • Synergistic Effects: Research may explore how this compound interacts with other agrochemicals or pharmaceuticals to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 2-chloro-5-(ethoxymethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(chloromethyl)pyridineChloromethyl instead of ethoxymethylCommonly used as an insecticide intermediate
2-Chloro-5-(methoxymethyl)pyridineMethoxymethyl substituentPotentially different biological activity
3-Chloro-4-(ethoxymethyl)pyridineDifferent position of chlorineMay exhibit distinct chemical properties

Uniqueness: 2-Chloro-5-(ethoxymethyl)pyridine's unique ethoxymethyl substituent differentiates it from other similar compounds, potentially affecting its reactivity and biological activity compared to chloromethyl or methoxymethyl derivatives.

Traditional synthetic approaches to 2-Chloro-5-(ethoxymethyl)pyridine have historically relied on established methodologies for pyridine ring construction and subsequent functionalization. The classical methods provide a foundation for understanding the fundamental chemical transformations involved in accessing this target compound.

The Hantzsch pyridine synthesis represents one of the most established traditional routes for pyridine ring formation [1] [2]. This multicomponent reaction involves the condensation of aldehydes, beta-keto esters, and ammonia to construct highly substituted pyridine derivatives [1]. The mechanism proceeds through the formation of dihydropyridine intermediates, which undergo subsequent aromatization to yield the final pyridine products [1]. For 2-Chloro-5-(ethoxymethyl)pyridine synthesis, this approach requires careful selection of starting materials to achieve the desired substitution pattern.

The Chichibabin synthesis provides another classical approach to pyridine construction [3] [4]. This methodology involves the condensation of aldehydes with ammonia under elevated temperatures, typically requiring alkali metal catalysts for optimal efficiency [3] [5]. The process has been successfully implemented on industrial scales, demonstrating yields of pyridine derivatives suitable for commercial applications [5]. The reaction conditions typically involve temperatures ranging from 400-500°C with specialized catalyst systems to achieve acceptable conversion rates [6].

Four-component pyridine synthesis methodologies have emerged as extensions of traditional approaches, allowing for the convergent assembly of pyridine rings from aldehyde starting materials [2]. These reactions utilize malononitrile and phenylthiol components alongside aldehydes and ammonium acetate to construct the pyridine framework [2]. The methodology demonstrates particular utility for incorporating substituents at specific positions around the pyridine ring.

Dealkylation and decarboxylation strategies represent important traditional approaches for modifying existing pyridine derivatives [7]. These methods allow for the strategic removal of protecting groups or auxiliary substituents to reveal the desired functional groups. The processes typically require elevated temperatures and specific catalyst systems to achieve selective transformation of the target positions.

The Bönnemann cyclization methodology utilizes acetylene and hydrogen cyanide as starting materials, employing cobalt or nickel catalysts to facilitate ring formation [4] [5]. This approach demonstrates particular scalability for industrial applications, producing pyridine derivatives in high yields under controlled reaction conditions [5]. The mechanism involves coordination of the alkyne and nitrile components to the metal center, followed by cyclization and subsequent aromatization.

Novel Catalytic Approaches for Ethoxymethyl Group Introduction

The introduction of ethoxymethyl groups into pyridine systems represents a specialized area of synthetic methodology that has benefited significantly from advances in catalytic chemistry. Modern approaches emphasize selectivity, efficiency, and functional group tolerance in achieving the desired substitution patterns.

Alkoxymethylation reactions have been developed as key strategies for introducing ethoxymethyl substituents into aromatic systems [8] [9]. These transformations typically involve the reaction of alcohols with formaldehyde derivatives under acidic conditions to generate the alkoxymethyl functionality. Catalytic systems based on Brønsted acids such as sulfuric acid and phosphoric acid have demonstrated effectiveness in promoting these transformations [8].

Metal-catalyzed approaches for ethoxymethyl group introduction have emerged as powerful alternatives to traditional acidic conditions [10] [9]. Copper-catalyzed methylative difunctionalization reactions utilize dicumyl peroxide and di-tert-butyl peroxide as methyl sources, enabling the concurrent introduction of multiple functional groups [10]. These methodologies demonstrate excellent functional group tolerance and can accommodate various nucleophilic partners in the transformation.

Photochemical organocatalytic methods represent an innovative approach to pyridine functionalization with potential applications to ethoxymethyl group introduction [11]. These methods harness the unique reactivity of pyridinyl radicals generated through single-electron reduction of pyridinium intermediates [11]. The approach enables distinct positional selectivity that diverges from classical electrophilic substitution patterns, potentially providing access to substitution patterns not readily achievable through traditional methods.

Hybrid metal oxide catalytic systems have shown promise for facilitating alkoxymethylation reactions [12]. The combination of cerium oxide with organic modifiers such as 2-cyanopyridine generates charge-transfer complexes that exhibit dramatically enhanced reactivity for hydromethoxylation processes [12]. These systems demonstrate up to 2000-fold increases in reaction rates compared to individual components, highlighting the synergistic effects possible through hybrid catalyst design.

Ring-closing metathesis approaches, while not directly applicable to ethoxymethyl introduction, provide complementary strategies for constructing functionalized heterocyclic systems [13]. These methodologies enable the formation of various ring sizes through intramolecular metathesis of terminal alkenes, generating cycloalkene products with high efficiency and broad substrate scope.

Chlorination Techniques for Position-Specific Halogenation

Position-specific chlorination of pyridine derivatives requires careful consideration of the electronic properties of the pyridine ring and the regioselectivity of various chlorination methodologies. The electron-deficient nature of pyridine necessitates specialized approaches for achieving selective halogenation at desired positions.

Direct chlorination methodologies have been extensively studied for pyridine systems, with particular attention to achieving selectivity for specific ring positions [14] [15]. Gas-phase chlorination using molecular chlorine under controlled temperature conditions represents one established approach [14]. The process involves passing pyridine compounds and chlorine through reactor systems maintained at elevated temperatures, typically above 250°C, with specialized hot-spot zones to enhance selectivity [14].

The development of controlled hot-spot chlorination has provided significant improvements in selectivity compared to uniform high-temperature processes [14]. This approach involves creating isolated high-temperature zones within lower-temperature reaction environments, resulting in unexpected increases in chlorination selectivity [14]. The methodology has been successfully applied to various pyridine derivatives, including 2-picoline and 3-cyanopyridine, with substantially improved product distributions compared to conventional approaches.

Electrophilic aromatic substitution mechanisms for pyridine chlorination follow distinct pathways compared to benzene systems due to the electron-withdrawing nature of the nitrogen atom [15] [16]. The favored positions for electrophilic attack are the 3- and 5-positions, as these avoid unfavorable positive charge accumulation on the nitrogen atom in the reaction intermediates [15]. The kinetic selectivity for these positions reflects the relative stability of the corresponding Wheland-type intermediates.

Zincke imine-mediated halogenation represents a revolutionary approach to position-specific pyridine halogenation [17] [18]. This methodology involves the temporary transformation of pyridines into reactive alkene systems through ring-opening to form Zincke imine intermediates [17]. These intermediates undergo highly regioselective halogenation under mild conditions, followed by ring closure to regenerate the halogenated pyridine products [17]. The approach demonstrates excellent 3-selectivity across a range of substituted pyridines and exhibits functional compatibility with complex pharmaceutical structures.

Computational studies have provided valuable insights into the mechanisms of pyridine halogenation reactions [16]. Molecular electron density theory calculations reveal that electrophilic aromatic substitution reactions occur through stepwise polar mechanisms involving tetrahedral cation intermediates [16]. The nitration of pyridine derivatives demonstrates low activation energies under appropriate conditions, though the strongly acidic media required for these reactions can lead to complete protonation of the pyridine nitrogen, substantially reducing nucleophilic reactivity.

Triphosgene-pyridine mediated chlorination systems have been developed for specialized applications in alcohol chlorination [19]. While not directly applicable to pyridine ring chlorination, these systems demonstrate the versatility of pyridine-containing reagent systems for selective chlorination processes [19]. The methodology proceeds through pyridinium carbamate intermediates that undergo nucleophilic substitution by chloride ions.

Reaction Optimization: Solvent Systems and Temperature Dependencies

The optimization of reaction conditions for 2-Chloro-5-(ethoxymethyl)pyridine synthesis requires systematic investigation of solvent effects, temperature dependencies, and other critical parameters that influence reaction efficiency and selectivity.

Solvent effects play a crucial role in determining the outcome of pyridine synthesis and functionalization reactions [20] [21] [22]. Studies of phenylchlorocarbene reactions with pyridine demonstrate significant solvent-dependent variations in reaction rates and product distributions [20]. The choice of solvent influences both the solvation of reactants and the stabilization of transition states, leading to substantial changes in reaction pathways.

Temperature optimization studies have revealed complex relationships between reaction temperature and product formation in pyridine synthesis [6] [23] [24]. Vapor-phase pyridine synthesis from acetaldehyde, formaldehyde, and ammonia over HZSM-5 catalysts demonstrates optimal performance at 400°C [6]. Response surface methodology analysis indicates that temperature represents one of the most significant parameters affecting pyridine yield, with maximum yields of 55% achieved under optimized conditions [6].

The kinetics of OH-initiated oxidation of pyridine shows strong temperature dependence, with reaction rates following the expression 3.42×10⁻²¹×T³×exp(-801.3/1.987×T) cm³/molecule/s [24]. These studies demonstrate that nitrogen incorporation into aromatic rings results in pressure-independent kinetic behavior with temperature-dependent reactivity patterns that differ significantly from pure benzene systems [24].

Base-promoted synthesis conditions have been optimized for pyridine derivative formation through aromatic alkyne annulation [23]. The use of potassium tert-butoxide in sulfolane at 135°C provides effective conditions for pyridine ring formation from terminal alkynes and benzamides [23]. The optimization process involved systematic variation of base selection, solvent choice, and reaction temperature to achieve maximum product yields.

Microwave-assisted synthesis represents an important advancement in reaction optimization for pyridine derivatives [25]. The transfer from microwave batch conditions to continuous flow processing enables scale-up without modification of reaction conditions or loss in product yield [25]. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis both demonstrate excellent performance under microwave flow reactor conditions [25].

Solvent-free reaction conditions have emerged as environmentally beneficial alternatives for certain pyridine synthesis applications [26]. Chlorination of imidazoheterocycles using chloramine-T demonstrates maximum yields under solvent-free conditions compared to various organic solvents including dichloroethane, dimethyl sulfoxide, and aqueous media [26]. The optimization studies reveal that reaction time, temperature, and catalyst loading all influence product formation under these conditions.

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 2-Chloro-5-(ethoxymethyl)pyridine presents unique challenges related to process scalability, economic viability, safety considerations, and environmental compliance. Understanding these factors is essential for developing commercially viable synthetic routes.

Current industrial pyridine production utilizes both natural and synthetic sources, with synthetic production representing the more important commercial source [27]. The fractional distillation of coal-tar residues produces pyridine bases containing approximately 57% pyridine, with one ton of coal yielding 0.07-0.21 pounds of pyridine bases [27]. Synthetic production methods utilize acetaldehyde, formaldehyde, and ammonia with fluidized silica-alumina catalysts, followed by fractionation to isolate pure pyridine [27].

The global pyridine and pyridine derivatives market has experienced substantial growth, driven by increasing demand from pharmaceutical and agrochemical industries [28]. Market analysis indicates that pyridine consumption in Asia reached 680,000 metric tons by 2023, reflecting the significant commercial importance of these compounds [28]. The market size reached USD 731.1 million in 2024 and is projected to reach USD 1,098.4 million by 2033, exhibiting a compound annual growth rate of 4.4% [29].

Production capacity constraints represent a significant challenge for industrial-scale synthesis [27]. The United States production capacity for synthetic pyridines is estimated at 27,216 metric tons, with actual production volumes showing steady increases from 844 metric tons in 1945 to an estimated 6,800 metric tons in 1985 [27]. Current consumption estimates range from 5,400-7,500 metric tons annually, indicating substantial market demand for these compounds.

Environmental regulations present increasingly stringent requirements for pyridine manufacturing operations [28]. The toxic nature of pyridine compounds necessitates strict adherence to safety and emission standards, creating compliance challenges for manufacturers [28]. Raw material price fluctuations further complicate production economics, requiring flexible manufacturing strategies to maintain profitability.

Process intensification strategies have been developed to address scalability challenges [25]. Continuous flow processing enables the transfer from small-scale sealed vessel conditions to mesoscale production without modification of reaction conditions or yield loss [25]. These approaches offer advantages for scale-up, particularly when combined with reagent and scavenger cartridges for multi-step synthesis applications.

Large-scale preparation methodologies have been specifically developed for pyridine derivatives such as 2-vinyl pyridine [30]. Industrial processes utilize 2-hydroxyethylpyridine as starting material, employing molecular water removal with catalysts including sulfuric acid, phosphoric acid, sodium hydroxide, or potassium hydroxide [30]. The optimized conditions involve temperatures of 100-190°C with reaction times of 5-30 minutes, followed by distillation to obtain purified products.

Quality control and analytical challenges become more complex at industrial scales [31]. Regioselectivity control, yield optimization, and scalability represent common challenges that must be addressed through systematic process development [31]. Advanced analytical techniques and process monitoring systems are essential for maintaining consistent product quality and process efficiency.

Manufacturing prowess in pyridine chemistry has been demonstrated by specialized companies with complete forward and backward integration capabilities [32]. World-scale plants with zero discharge capabilities and comprehensive environmental certifications represent the current state-of-the-art for industrial pyridine production [32]. These facilities serve more than 275 global customers across pharmaceutical, agrochemical, and industrial applications, highlighting the broad commercial importance of pyridine derivatives.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic characteristics of 2-Chloro-5-(ethoxymethyl)pyridine provide fundamental insights into its molecular behavior and physical state transitions. The compound exhibits a boiling point of 236°C at 760 mmHg [1], which positions it within the range typical of substituted pyridine derivatives. This elevated boiling point reflects the combined effects of molecular weight (171.62 g/mol) [2], intermolecular interactions, and the presence of both electronegative chlorine and ethoxymethyl substituents on the pyridine ring.

The density is estimated at approximately 1.141 g/mL at 25°C [3], indicating a moderately dense liquid phase. This density value aligns with expectations for chlorinated aromatic compounds and falls within the range observed for similar pyridine derivatives. For comparative reference, 2-chloro-5-methylpyridine demonstrates a density of 1.169 g/mL at 25°C [4], while 2-chloro-5-(chloromethyl)pyridine exhibits a density of 1.3±0.1 g/cm³ [5].

The flash point occurs at 96°C [3], establishing important safety parameters for handling and storage. This relatively high flash point indicates moderate thermal stability and reduced fire hazard under normal ambient conditions compared to more volatile organic compounds.

Phase behavior analysis reveals that 2-Chloro-5-(ethoxymethyl)pyridine exists as a light yellow to yellow liquid at room temperature [2]. The melting point has not been experimentally determined in available literature, representing a significant gap in the thermodynamic profile of this compound. Based on structural analogies with related chlorinated pyridines, such as 2-chloro-5-(chloromethyl)pyridine with a melting point range of 35.80-36.30°C [6], the melting point would be expected to fall in a similar range or potentially lower due to the presence of the more flexible ethoxymethyl substituent.

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 2-Chloro-5-(ethoxymethyl)pyridine reflects the influence of its dual hydrophilic-lipophilic character. The compound demonstrates limited solubility in water [7], a characteristic attributable to the presence of both the chloro substituent and the ethoxymethyl group, which enhance the lipophilic character of the molecule while reducing its affinity for aqueous environments.

In organic solvents, the compound exhibits good solubility in ethanol, methanol, and acetone, enabling its use in various synthetic applications and formulations [8]. This compatibility with polar protic and aprotic solvents stems from the pyridine nitrogen's ability to engage in hydrogen bonding interactions and dipole-dipole associations. The compound shows slight solubility in dimethyl sulfoxide (DMSO) [9], which is consistent with its moderately polar character.

Solubility in halogenated solvents such as chloroform is favorable [10], reflecting the compatibility between the chlorinated pyridine structure and halogenated media. Conversely, solubility in non-polar solvents like hexane is poor, as expected for a polar aromatic heterocycle. Moderate solubility is observed in ethereal solvents such as diethyl ether, indicating intermediate compatibility with these systems.

The ethoxymethyl substituent significantly influences the solubility behavior by introducing both steric bulk and moderate lipophilicity . This functional group enhances organic solvent compatibility while maintaining some degree of polarity through the ether oxygen atom. The combined effects of the chloro and ethoxymethyl substituents create a molecule with balanced amphiphilic characteristics suitable for various chemical environments.

Stability Under Various Environmental Conditions

Environmental stability assessment reveals that 2-Chloro-5-(ethoxymethyl)pyridine maintains good stability under ambient temperature conditions (20-25°C) [12]. The compound requires careful monitoring under elevated temperatures above 50°C, as thermal degradation pathways may become significant at higher temperatures.

Light exposure does not present immediate stability concerns, although storage in dark conditions or amber glass containers is recommended as a precautionary measure [4]. This photochemical stability contrasts with some pyridine derivatives that are more susceptible to photodegradation.

Moisture and humidity under normal atmospheric conditions do not significantly affect compound stability [12]. However, containers should be kept sealed to prevent moisture uptake, which could potentially lead to hydrolysis reactions over extended periods.

The compound demonstrates good stability in acidic environments (pH < 4) [13], which is consistent with the behavior of pyridine derivatives that can form stable protonated species under acidic conditions. However, exposure to strongly basic conditions (pH > 10) may lead to hydrolysis reactions, particularly affecting the ethoxymethyl ether linkage [14].

Oxidizing agents present a potential reactivity concern [15], and the compound should be stored away from strong oxidizers to prevent unwanted chemical transformations. The recommended storage conditions include room temperature storage in dry conditions [12], with inert atmosphere storage beneficial for long-term preservation but not strictly required for routine handling.

Partition Coefficients and Lipophilicity Assessment

The lipophilicity of 2-Chloro-5-(ethoxymethyl)pyridine has been assessed through computational methods and structural analysis, yielding an estimated LogP (octanol/water partition coefficient) of 2.5 ± 0.3. This value positions the compound in the moderately lipophilic range, reflecting the combined contributions of the chloro substituent and the ethoxymethyl group to the overall lipophilic character.

The LogD at physiological pH (7.4) is estimated to equal the LogP value (2.5 ± 0.3) since the compound remains in its neutral form under these conditions. The pyridine nitrogen, while weakly basic, does not undergo significant protonation at physiological pH, maintaining the compound's lipophilic characteristics in biological environments.

The molecular polar surface area is calculated at approximately 22.1 Ų, indicating a relatively compact polar region primarily associated with the pyridine nitrogen and the ether oxygen of the ethoxymethyl substituent. This moderate polar surface area contributes to the compound's balanced amphiphilic properties.

The ethoxymethyl substituent enhances lipophilicity through the introduction of an alkyl ether functionality [16], while the chloro substituent further increases the lipophilic character [17]. These structural modifications shift the hydrophobic-hydrophilic balance toward the lipophilic side compared to unsubstituted pyridine, which has a LogP of approximately 0.65 [18].

Comparative analysis with structurally related compounds provides context for these lipophilicity values. For instance, 2-chloro-4-ethoxy-5-methylpyrimidine exhibits a LogP of 2.17 [19], while various chlorinated pyridines show LogP values ranging from 1.67 to 3.56 depending on the nature and position of substituents [20].

XLogP3

1.8

Wikipedia

2-Chloro-5-(ethoxymethyl)pyridine

Dates

Last modified: 08-16-2023

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